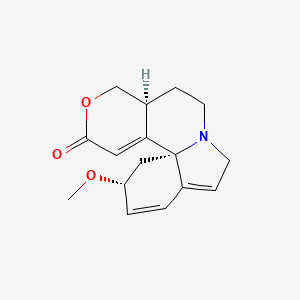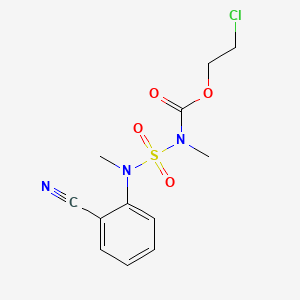
Carbamic acid, (((2-cyanophenyl)methylamino)sulfonyl)methyl-, 2-chloroethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (((2-cyanophenyl)methylamino)sulfonyl)methyl-, 2-chloroethyl ester is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (((2-cyanophenyl)methylamino)sulfonyl)methyl-, 2-chloroethyl ester typically involves multiple steps, starting from readily available precursors. The process often includes the formation of intermediate compounds through reactions such as nucleophilic substitution, esterification, and sulfonylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (((2-cyanophenyl)methylamino)sulfonyl)methyl-, 2-chloroethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different sites within the molecule, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids or nitriles, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (((2-cyanophenyl)methylamino)sulfonyl)methyl-, 2-chloroethyl ester has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of carbamic acid, (((2-cyanophenyl)methylamino)sulfonyl)methyl-, 2-chloroethyl ester involves its interaction with molecular targets through various pathways. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The specific pathways involved depend on the functional groups present in the compound and their reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, methyl ester
- Carbamic acid, phenyl-, methyl ester
- Carbamic acid, (2-chloroethyl)nitroso-, methyl ester
Uniqueness
Carbamic acid, (((2-cyanophenyl)methylamino)sulfonyl)methyl-, 2-chloroethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific interactions with molecular targets.
Eigenschaften
CAS-Nummer |
116943-71-6 |
|---|---|
Molekularformel |
C12H14ClN3O4S |
Molekulargewicht |
331.78 g/mol |
IUPAC-Name |
2-chloroethyl N-[(2-cyanophenyl)-methylsulfamoyl]-N-methylcarbamate |
InChI |
InChI=1S/C12H14ClN3O4S/c1-15(11-6-4-3-5-10(11)9-14)21(18,19)16(2)12(17)20-8-7-13/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
CFWURRABWWXPHB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1C#N)S(=O)(=O)N(C)C(=O)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



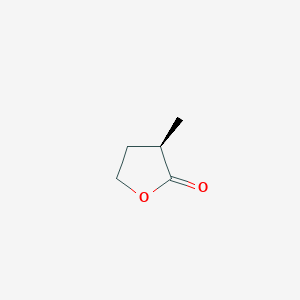

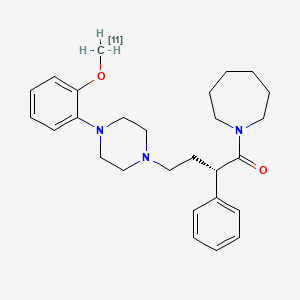
![1,2,3,5,6,7,8,9,9-Nonachloropentacyclo[4.3.0.02,5.03,8.04,7]nonan-4-amine](/img/structure/B15194076.png)
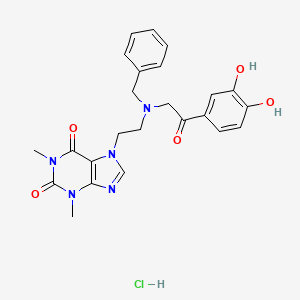
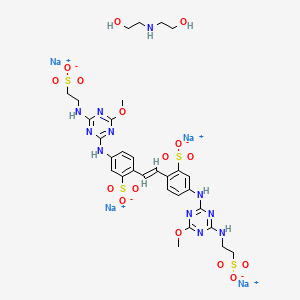
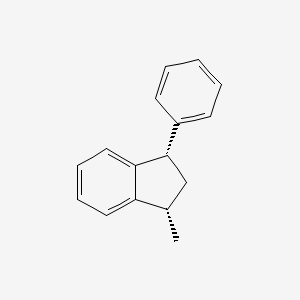
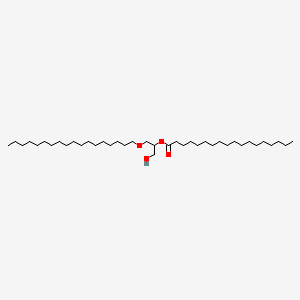
![[3-(dimethylamino)-2,2-dimethylpropyl] 3-methyl-2-phenylpentanoate;hydrochloride](/img/structure/B15194104.png)
